

# Commercial Suppliers and Availability of Fmoc-Ala-OH-15N: A Technical Guide

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## Compound of Interest

Compound Name: Fmoc-Ala-OH-15N

Cat. No.: B558012

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This technical guide provides an in-depth overview of the commercial availability of **Fmoc-Ala-OH-15N**, a crucial isotopically labeled amino acid for various research and development applications, particularly in peptide synthesis and proteomics. This document summarizes key quantitative data from various suppliers to facilitate informed purchasing decisions.

## Commercial Availability and Supplier Data

**Fmoc-Ala-OH-15N** is available from a range of specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, highlighting key specifications such as isotopic and chemical purity.

Supplier	Product Name	CAS Number	Isotopic Purity	Chemical Purity	Additional Notes
Sigma-Aldrich	Fmoc-Ala-OH-15N	117398-49-9	98 atom % 15N[1][2]	99% (CP)[1]	Also offers Fmoc-Ala-OH, 13C3, 15N with 99 atom % 13C and 98 atom % 15N.
Cambridge Isotope Laboratories	L-Alanine-N-Fmoc ( <sup>15</sup> N, 98%)	117398-49-9	98%[3]	98%	Also provides L-Alanine-N-Fmoc ( <sup>13</sup> C <sub>3</sub> , 99%; <sup>15</sup> N, 99%).
MedChemExpress	Fmoc-Ala-OH-15N	117398-49-9	Not specified	99%	Also offers Fmoc-Ala-OH-13C3,15N.
Creative Peptides	Fmoc-[15N]Ala-OH	Not specified	Not specified	Not specified	Offers custom peptide synthesis services.
Anaspec	Fmoc-Ala-OH (15N)	Not specified	Not specified	Not specified	Listed as "In production".
Smolecule	Fmoc-Ala-OH-15N	117398-49-9	98%	Not specified	
Crescent Chemical Company	Fmoc-Ala-OH-15N	Not specified	Not specified	Not specified	Catalog No. MS-489905-1G.
LookChem	Fmoc-Ala-OH-15N	117398-49-9	98 atom % 15N	Not specified	Lists multiple synonyms for the product.

Chem-Impex	Fmoc-L-alanine	35661-39-3	Not applicable (unlabeled)	≥ 99% (Chiral HPLC)	This is the unlabeled version of the compound.
Aapptec Peptides	Fmoc-D-Ala-OH	79990-15-1	Not applicable (unlabeled)	Not specified	This is the D-isomer and is unlabeled.

## Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-Ala-OH-15N** is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The following is a generalized methodology for the incorporation of an Fmoc-protected amino acid into a growing peptide chain on a solid support.

Materials and Reagents:

- **Fmoc-Ala-OH-15N**
- Solid support resin (e.g., Wang resin, Rink amide resin)
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Coupling reagents:
  - N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or
  - Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA)
- Solvents: DMF, Dichloromethane (DCM)
- Washing solvent: DMF, DCM, Isopropanol
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

- Ether

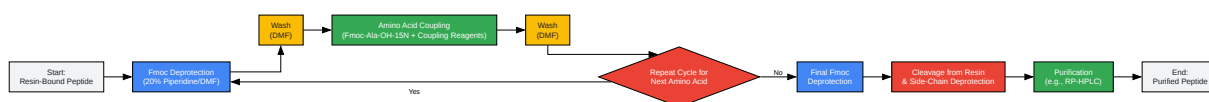
Procedure:

- Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DMF or DCM, for 30-60 minutes.
- Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with the deprotection solution (20% piperidine in DMF) for 5-20 minutes. This step is typically repeated once.
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and cleaved Fmoc-adducts.
- Amino Acid Activation and Coupling:
  - **Fmoc-Ala-OH-15N** is dissolved in DMF.
  - The coupling reagents (e.g., DIC and OxymaPure, or HATU and DIPEA) are added to the dissolved amino acid to form an activated species.
  - This activated amino acid solution is then added to the deprotected resin.
  - The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
- Washing: The resin is washed with DMF to remove any unreacted reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.
- Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail for 2-4 hours.

- **Precipitation and Purification:** The cleaved peptide is precipitated with cold ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Visualizing the Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis using an Fmoc-protected amino acid like **Fmoc-Ala-OH-15N**.



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Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Amino Acids.

There are no specific signaling pathways directly involving **Fmoc-Ala-OH-15N** itself, as it is a protected amino acid used for synthesis. The resulting <sup>15</sup>N-labeled peptides can be used to study a wide variety of signaling pathways in which the target protein is involved. The specific pathway would be dependent on the synthesized peptide and its biological target.

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## References

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